Methyl 2-(isoxazol-3-yl)acetate

Description

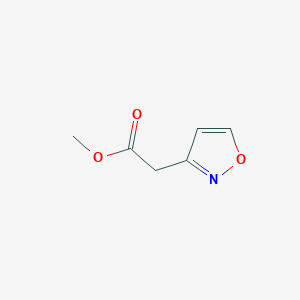

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

methyl 2-(1,2-oxazol-3-yl)acetate |

InChI |

InChI=1S/C6H7NO3/c1-9-6(8)4-5-2-3-10-7-5/h2-3H,4H2,1H3 |

InChI Key |

YWEBQYUNWUOOOB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NOC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Isoxazol 3 Yl Acetate Derivatives

Reactivity at the Ester Moiety

The ester group, specifically the methyl acetate (B1210297) portion of the molecule, is susceptible to reactions typical of carboxylic acid derivatives, including hydrolysis, nucleophilic substitution, and condensation reactions.

Hydrolysis Pathways of the Acetate Group

The ester linkage in Methyl 2-(isoxazol-3-yl)acetate can be cleaved through hydrolysis to yield 2-(isoxazol-3-yl)acetic acid and methanol. This transformation can proceed via two primary pathways: acid-catalyzed hydrolysis and base-mediated hydrolysis (saponification).

Base-Mediated Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous medium leads to the irreversible hydrolysis of the ester. youtube.comyoutube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base step to yield a carboxylate salt and methanol. youtube.com This final deprotonation step drives the reaction to completion. wikipedia.org Acidification of the resulting carboxylate salt is necessary to obtain the free 2-(isoxazol-3-yl)acetic acid.

| Hydrolysis Type | Reagents | Key Intermediate | Final Product (before workup) |

| Acid-Catalyzed | Dilute Acid (e.g., HCl, H₂SO₄), Water | Protonated Carbonyl | 2-(Isoxazol-3-yl)acetic acid + Methanol |

| Base-Mediated | Strong Base (e.g., NaOH, KOH), Water | Tetrahedral Alkoxide | Sodium 2-(isoxazol-3-yl)acetate + Methanol |

Nucleophilic Substitution Reactions Involving the Acetate

The ester group is a versatile handle for introducing new functional groups via nucleophilic acyl substitution. Key transformations include amidation and transesterification.

Amidation: The conversion of this compound to the corresponding amide, 2-(isoxazol-3-yl)acetamide, can be achieved by reaction with ammonia (B1221849) or a primary/secondary amine. While direct reaction is possible, it often requires high temperatures. scispace.com Catalytic methods have been developed to facilitate this transformation under milder conditions. For instance, nickel/NHC catalytic systems have been shown to be effective for the direct amidation of methyl esters with a broad range of amines. mdpi.com The process generally involves the activation of the ester, followed by nucleophilic attack by the amine and elimination of methanol. mdpi.comgoogle.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Base-catalyzed transesterification involves an alkoxide nucleophile. Organocatalysts, such as trifluoroethanol, have also been employed to promote transesterification, which proceeds via the formation of an activated ester intermediate. mdpi.com

Condensation Reactions of the Acetate Functional Group

The presence of α-hydrogens on the carbon adjacent to the ester carbonyl group in this compound allows it to participate in condensation reactions, most notably the Claisen condensation.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base (e.g., sodium ethoxide). wikipedia.orgbyjus.com The reaction requires a stoichiometric amount of base because the final product, a β-keto ester, has acidic α-protons that are deprotonated by the alkoxide base, driving the equilibrium forward. wikipedia.orgmasterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon of one ester molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org Subsequent elimination of an alkoxide leaving group yields the β-keto ester. masterorganicchemistry.com In the case of this compound, self-condensation would yield methyl 4-(isoxazol-3-yl)-3-oxo-2-(isoxazol-3-yl)butanoate. Mixed Claisen condensations with other, non-enolizable esters are also possible and can lead to a wider variety of β-keto ester products. byjus.com

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle, but the presence of the N-O bond introduces a point of weakness, making it susceptible to both aromatic substitution and ring-opening reactions under specific conditions. chemicalbook.comresearchgate.net

Electrophilic Aromatic Substitution on Isoxazole Derivatives

The isoxazole ring can undergo electrophilic aromatic substitution. Due to the electronic properties of the ring, with the electron-attracting nitrogen and electron-donating oxygen, substitution occurs preferentially at the C4 position. chemicalbook.comreddit.com

Halogenation: Isoxazole derivatives can be halogenated at the C4 position using various reagents. For example, reaction with iodine monochloride (ICl) or bromine (Br₂) can introduce an iodine or bromine atom onto the ring. organic-chemistry.orgacs.org A convenient system using tetraalkylammonium halides (R₄NHal) and nitrosylsulfuric acid (NOHSO₄) has been developed for the efficient and regioselective halogenation of 3,5-disubstituted isoxazoles. acs.org The mechanism generally follows the standard pathway for electrophilic aromatic substitution.

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Iodination | ICl | C4 | 4-Iodoisoxazole derivative |

| Bromination | Br₂ | C4 | 4-Bromoisoxazole derivative |

| General Halogenation | R₄NHal/NOHSO₄ | C4 | 4-Haloisoxazole derivative |

Nitration: While less common for simple isoxazoles, nitration can be achieved under specific conditions. Iron(III) nitrate (B79036) has been used as a nitrating and cyclization reagent in the synthesis of isoxazoles from alkynes, indicating the ring's compatibility with nitrating agents. organic-chemistry.org

Ring Transformations and Rearrangement Processes

The inherent strain and weak N-O bond of the isoxazole ring facilitate a variety of synthetically useful ring-opening and rearrangement reactions. researchgate.netrsc.org

Ring-Opening Reactions:

Reductive Cleavage: The N-O bond is susceptible to cleavage under reductive conditions, making the isoxazole ring a useful masked form of various difunctional compounds like 1,3-dicarbonyls or β-amino alcohols. researchgate.net

Base-Catalyzed Opening: Strong bases can induce ring fragmentation.

Fluorinative Ring-Opening: Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds such as α-fluorocyanoketones. chemrxiv.orgorganic-chemistry.orgresearchgate.net This reaction proceeds via electrophilic fluorination at the C4 position, followed by deprotonation and N-O bond cleavage. researchgate.net

Rearrangement Processes:

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo rearrangement. A common pathway involves the homolysis of the N-O bond to form an acyl azirine intermediate, which can then rearrange to an oxazole (B20620). nih.govwikipedia.org In some cases, particularly with trisubstituted isoxazoles, photochemical rearrangement can lead to the formation of highly reactive ketenimine intermediates, which can be trapped by nucleophiles like hydrazines to form pyrazoles. nih.gov

Thermal Rearrangements: Heating can also induce transformations. For instance, thermal conversion of isoxazolines (related structures) can lead to 2-acylaziridines. clockss.org

Beckmann-type Rearrangement: A base-catalyzed isoxazole-oxazole ring transformation has been observed in certain complex isoxazole systems, proceeding via a Beckmann-type rearrangement instead of the more common mononuclear heterocyclic rearrangement.

Collision-Induced Dissociation: In mass spectrometry, some isoxazole-containing metabolites have shown a novel rearrangement involving an intramolecular S_N2 reaction and cleavage of the N-O bond. nih.gov

Mechanistic Studies of Isoxazole-Related Reactions

The diverse reactivity of isoxazoles has prompted numerous mechanistic studies to understand the underlying principles of their transformations. These studies often employ a combination of experimental techniques and computational modeling.

The mechanism of isoxazole formation from 1,3-dicarbonyls and hydroxylamine (B1172632) is generally understood to proceed through a condensation-cyclization-elimination sequence. youtube.com The regioselectivity of this reaction is a key aspect that has been studied, with factors such as pH and the nature of the substituents on the dicarbonyl compound playing a crucial role.

Photochemical rearrangements of isoxazoles have been a subject of significant investigation. acs.org Upon irradiation, isoxazoles can undergo isomerization to various other heterocyclic systems. For example, the photochemical transformation of 3,5-dimethylisoxazole (B1293586) has been studied computationally, revealing multiple potential reaction pathways, including one that proceeds through an acetyl nitrile ylide intermediate.

The mechanism of the Cornforth rearrangement of oxazoles is proposed to involve a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. The stability of the ylide intermediate influences the reaction outcome.

Mechanistic studies on the reductive cleavage of isoxazoles using metal carbonyls suggest the involvement of an N-complexed isoxazole intermediate. This is followed by the formation of a complexed (β-oxo vinyl)nitrene, which is then reduced to the corresponding amine.

The Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine (B12869654) arylhydrazones is believed to proceed via a nucleophilic attack of a hydrazone anion, leading to a spirocyclic intermediate which then rearranges to the final triazole product. beilstein-journals.org

Finally, the mechanism of the Wolff rearrangement of α-diazocarbonyl compounds has been a topic of debate, with evidence supporting both concerted and stepwise pathways involving a carbene intermediate. organic-chemistry.orgchem-station.com The specific pathway can be influenced by the reaction conditions (thermal, photochemical, or metal-catalyzed) and the nature of the solvent.

Concerted vs. Stepwise Reaction Mechanisms

The transformation of isoxazole derivatives can proceed through either concerted or stepwise mechanisms, largely dependent on the nature of the reactants, reaction conditions, and the substitution pattern on the isoxazole ring.

One of the most fundamental reactions of isoxazoles is their formation via [3+2] cycloaddition reactions. The mechanism of this reaction, typically between a nitrile oxide and an alkyne or alkene, has been a subject of considerable study. While often depicted as a concerted pericyclic reaction, computational studies on similar systems have suggested that the reaction can also proceed through a stepwise mechanism involving a diradical intermediate. mdpi.com The exact pathway is influenced by the electronic nature of both the dipole and the dipolarophile.

Transformations of the isoxazole ring itself, such as ring-opening reactions, can also exhibit this mechanistic dichotomy. For instance, the treatment of isoxazoles with enamines in the presence of a Lewis acid like TiCl₄ can lead to the formation of substituted pyridines. Computational studies of this inverse electron-demand hetero-Diels-Alder reaction suggest a stepwise mechanism. researchgate.net The initial [4+2] cycloaddition forms an oxaza-[2.2.1]-bicycle intermediate, which then undergoes ring opening before the loss of an amine to yield an N-oxide, which is subsequently reduced to the pyridine (B92270). researchgate.net

Kinetic isotope effect studies are a powerful tool for distinguishing between concerted and stepwise mechanisms. diva-portal.orgnih.gov For example, in a concerted process, the kinetic isotope effects for the simultaneous breaking and forming of multiple bonds should be observed. Conversely, in a stepwise reaction, a significant isotope effect would only be expected for the rate-determining step. While specific studies on this compound are not prevalent, the general principles derived from studies on other heterocyclic systems can be applied to predict its behavior.

The following table summarizes the general characteristics of concerted and stepwise mechanisms applicable to isoxazole derivatives.

| Mechanism Type | Key Characteristics | Typical Intermediates | Influencing Factors |

| Concerted | Single transition state; bond breaking and formation occur simultaneously. | None (or very short-lived) | Symmetry of molecular orbitals; thermal or photochemical conditions. |

| Stepwise | Involves one or more intermediates; bond breaking and formation occur in separate steps. | Carbocations, carbanions, radicals, zwitterions. youtube.com | Stability of potential intermediates; presence of catalysts or strong acids/bases. |

Intermediate Formation and Characterization in Reaction Pathways

The formation and characterization of intermediates are crucial for elucidating reaction mechanisms. In the chemistry of isoxazole derivatives, a variety of transient species can be formed, and their existence can often be inferred or directly observed through spectroscopic techniques.

In the synthesis of isoxazoles, intermediates such as nitrile oxides are commonly generated in situ. mdpi.com For instance, the reaction of aldoximes with an oxidizing agent can produce a nitrile oxide intermediate, which then undergoes cycloaddition. mdpi.com Similarly, chalcones can serve as open-chain intermediates in the synthesis of certain isoxazole derivatives from the condensation of acetophenones and benzaldehydes. nih.gov

During the transformation of the isoxazole ring, different intermediates can be formed. For example, the rearrangement of 5-tert-butyl-4-methylisoxazol-3-ol upon treatment with ethyl chloroacetate (B1199739) is proposed to proceed through an isoxazol-3(2H)-one intermediate, which then forms a carbanion and a dioxo imine intermediate en route to the final 1,3-oxazine product. rsc.org

The characterization of these intermediates often relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for determining the structure of stable intermediates. nih.gov For more transient species, techniques like flash photolysis coupled with UV-Vis spectroscopy or trapping experiments can provide evidence of their formation. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of intermediates and products. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in predicting the structures and energies of intermediates and transition states, offering insights into the reaction pathway where experimental observation is challenging. nih.gov

The table below provides examples of intermediates in isoxazole chemistry and the methods used for their characterization.

| Intermediate | Precursor/Reaction | Characterization Method(s) | Reference |

| Nitrile Oxide | Aldoxime oxidation | Trapping experiments, IR spectroscopy (characteristic absorption band) | mdpi.com |

| Chalcone | Aldol condensation | ¹H NMR, ¹³C NMR, IR spectroscopy | nih.gov |

| Oxaza-[2.2.1]-bicycle | Diels-Alder of isoxazole and enamine | Computational modeling (DFT) | researchgate.net |

| Isoxazol-3(2H)-one | Alkylation of 3-hydroxyisoxazole | Inferred from product structure, supported by mechanistic proposal | rsc.org |

| Dioxo imine | Rearrangement of isoxazol-3(2H)-one derivative | Inferred from product structure, supported by mechanistic proposal | rsc.org |

While direct experimental data on the reaction intermediates of this compound are scarce in the reviewed literature, it is reasonable to extrapolate that its reactions, such as ring-opening or rearrangements, would proceed through analogous intermediates, the stability and reactivity of which would be influenced by the methyl acetate substituent at the 3-position.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Isoxazol 3 Yl Acetate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assessment of Methyl 2-(isoxazol-3-yl)acetate analogues. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, offering critical insights into the molecular structure.

The isoxazole (B147169) ring, being a π-electron deficient system, influences the chemical shifts of its substituents significantly. mdpi.com The proton on the isoxazole ring (H-4) typically resonates in the aromatic region, as do the protons of any aryl substituents. The methylene (B1212753) protons of the acetate (B1210297) group are adjacent to an electron-withdrawing carbonyl group, which shifts their signal downfield. The methyl protons of the ester group typically appear as a singlet in the upfield region of the spectrum.

In ¹³C NMR spectra, the carbons of the isoxazole ring exhibit characteristic chemical shifts. The carbonyl carbon of the ester group is typically observed at the most downfield region (~170 ppm). The chemical shifts of other carbons provide a map of the carbon skeleton. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Isoxazole Derivatives Note: Data are compiled from various sources and represent typical ranges. Exact values are structure-dependent.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Isoxazole H-4 | 6.0 - 7.0 |

| Isoxazole H-5 | 8.0 - 8.5 | |

| -CH₂- (acetate) | 3.8 - 4.2 | |

| -OCH₃ (ester) | 3.7 - 3.9 | |

| Aromatic Protons | 7.0 - 8.5 | |

| ¹³C | C=O (ester) | 168 - 175 |

| Isoxazole C-3 | 155 - 165 | |

| Isoxazole C-4 | 100 - 110 | |

| Isoxazole C-5 | 150 - 160 | |

| -CH₂- (acetate) | 35 - 45 | |

| -OCH₃ (ester) | 50 - 55 | |

| Aromatic Carbons | 120 - 140 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure, especially for confirming regiochemistry and stereochemistry in complex analogues. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is vital for establishing connectivity between protons and carbons separated by two or three bonds (²J_CH, ³J_CH). nih.gov For this compound, HMBC is instrumental in confirming the attachment of the acetate moiety to the C-3 position of the isoxazole ring. A key correlation would be observed between the methylene protons (-CH₂-) of the acetate group and the C-3 carbon of the isoxazole ring. Similarly, correlations between the isoxazole ring protons and carbons in adjacent substituents can definitively establish the substitution pattern. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.netresearchgate.net NOESY is particularly useful for determining the relative orientation of different parts of the molecule. For instance, in analogues with bulky substituents, NOESY can reveal steric proximities, helping to define the preferred conformation of the molecule in solution. ipb.ptresearchgate.net The observation of a NOE cross-peak between protons on the isoxazole ring and protons on a neighboring substituent provides unambiguous proof of their spatial relationship. researchgate.net

¹⁹F NMR: For analogues of this compound that incorporate fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. The large chemical shift range of ¹⁹F NMR and the high sensitivity of the ¹⁹F nucleus make it an excellent probe. The chemical shifts and coupling constants (¹H-¹⁹F and ¹³C-¹⁹F) provide detailed information about the location and electronic environment of the fluorine substituents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the exact elemental composition of a molecule. nih.govrsc.org For newly synthesized analogues of this compound, obtaining an HRMS spectrum is a critical step for confirming that the correct molecular formula has been achieved, thereby distinguishing it from other potential formulas with the same nominal mass. rsc.org

Table 2: Example of HRMS Data for an Isoxazole Analogue

| Compound Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Calculated Mass [M+H]⁺ | 247.1083 |

| Observed Mass [M+H]⁺ | 247.1086 |

| Mass Difference | +1.2 ppm |

This level of accuracy provides strong evidence for the proposed molecular formula.

The method by which molecules are converted into ions in the mass spectrometer is crucial. Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like isoxazole derivatives. wikipedia.orgsemanticscholar.org

In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. wikipedia.orgnih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically results in the formation of protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with very little to no fragmentation. semanticscholar.orgnih.gov The ability of ESI to produce intact molecular ions makes it ideal for molecular weight determination and for use with HRMS to confirm elemental composition. wikipedia.orgnih.gov Coupling ESI-MS with liquid chromatography (LC-MS) allows for the analysis of complex mixtures of isoxazole analogues. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of an isoxazole derivative is marked by several key absorption bands. The isoxazole ring itself gives rise to a series of characteristic vibrations. These include C=N stretching, C=C stretching, and various ring breathing and deformation modes. For instance, in related isoxazole compounds, the C=N stretching vibration is typically observed in the 1620-1650 cm⁻¹ region. nih.gov The C-H stretching vibrations of the isoxazole ring are expected in the 3100-3150 cm⁻¹ range.

The methyl acetate moiety introduces its own set of distinct vibrational signatures. A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is anticipated around 1735-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester group will produce intense bands in the 1300-1000 cm⁻¹ region. Furthermore, the C-H stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear in the 2900-3000 cm⁻¹ and 1400-1470 cm⁻¹ regions, respectively. docbrown.info

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=C bond of the isoxazole ring, which may be weak in the IR spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Isoxazole Ring | C-H Stretch | 3100-3150 | Medium |

| C=N Stretch | 1620-1650 | Medium | |

| C=C Stretch | ~1570 | Medium-Weak | |

| Ring Vibrations | 1400-1500 | Medium | |

| Ester Group | C=O Stretch | 1735-1750 | Strong |

| C-O-C Asymmetric Stretch | 1250-1300 | Strong | |

| C-O-C Symmetric Stretch | 1000-1100 | Strong | |

| Alkyl Groups | C-H (sp³) Stretch | 2900-3000 | Medium |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, analysis of closely related structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions.

Studies on compounds containing a methyl acetate group, such as Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate, show that the methoxycarbonylmethyl side chain is generally planar. nih.govresearchgate.net The crystal packing of this compound will likely be governed by weak intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the isoxazole rings of adjacent molecules. iucr.orgresearchgate.net These interactions would lead to the formation of a stable, three-dimensional supramolecular architecture.

Table 2: Predicted Crystallographic Parameters for this compound Analogues

| Compound | Crystal System | Space Group | Key Features | Reference |

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | Monoclinic | P2₁/n | Planar isoxazole ring, N-H···N hydrogen bonds forming chains. | iucr.org |

| Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate | Monoclinic | P2₁/c | Planar methoxycarbonylmethyl side chain, stabilized by C-H···O hydrogen bonds. | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the isoxazole ring.

The isoxazole ring contains both π-bonds and lone pairs on the oxygen and nitrogen atoms, making these transitions possible. Typically, the π → π* transitions are more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions are less intense and appear at longer wavelengths (lower energy).

In studies of other isoxazole derivatives, such as 5-(1-pyrenyl)-1,2-azoles, absorption bands attributed to π–π* and n–π* transitions of the N-heterocyclic core have been identified. mdpi.com For a simple, unconjugated isoxazole derivative like this compound, the primary absorption is expected in the UV region, likely below 300 nm. The position and intensity of these bands can be influenced by the solvent polarity. In general, polar solvents can lead to a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

| π → π | < 250 | High | Corresponds to the electronic transition within the isoxazole ring's π-system. |

| n → π | 250 - 300 | Low | Involves the promotion of a non-bonding electron from the oxygen or nitrogen to an anti-bonding π* orbital. Often appears as a shoulder on the main π → π* band. |

Computational Chemistry and Theoretical Investigations of Methyl 2 Isoxazol 3 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic landscape of molecules. These methods provide a fundamental understanding of the molecular orbitals and their energies, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. iucr.orgnih.gov

For a molecule like Methyl 2-(isoxazol-3-yl)acetate, the HOMO is expected to be localized primarily on the isoxazole (B147169) ring and the acetate (B1210297) group, which are rich in π-electrons and lone pairs. The LUMO, on the other hand, would likely be distributed over the electron-deficient regions of the isoxazole ring. In a related study on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO and LUMO were found to be distributed over the entire molecule, with a calculated energy gap of 4.9266 eV. iucr.orgnih.gov This suggests that molecules containing the methylisoxazolyl group can be moderately reactive. The HOMO-LUMO gap is a critical parameter for predicting the outcomes of pericyclic reactions. wikipedia.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are estimations based on data from analogous compounds and general principles of FMO theory.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of molecules in various environments. These techniques are instrumental in visualizing and quantifying intermolecular interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen and oxygen atoms of the isoxazole ring, as well as the carbonyl oxygen of the acetate group. researchgate.net These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the methylene (B1212753) bridge would exhibit a positive electrostatic potential.

Force fields are empirical energy functions used in molecular mechanics simulations to calculate the potential energy of a system of atoms. researchgate.net They are particularly useful for studying large molecular systems and their dynamic behavior. The development of accurate force field parameters is crucial for reliable simulations. For this compound, a force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) could be employed to model its conformational preferences and intermolecular interactions. researchgate.net

Net charge analysis, often performed using methods like Mulliken population analysis or by fitting charges to the electrostatic potential (e.g., CHELPG), provides a quantitative measure of the partial atomic charges within a molecule. This analysis for this compound would likely confirm the qualitative predictions from MEP mapping. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the carbon atoms bonded to them and the hydrogen atoms would have positive charges. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other polar molecules.

Table 2: Predicted Net Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Net Charge (a.u.) |

| N (isoxazole) | -0.4 to -0.6 |

| O (isoxazole) | -0.5 to -0.7 |

| O (carbonyl) | -0.5 to -0.7 |

| O (ester) | -0.4 to -0.6 |

| C (carbonyl) | +0.5 to +0.7 |

Note: These values are estimations based on general principles and data from similar functional groups.

Theoretical Predictions of Chemical Behavior

The computational data gathered from DFT, FMO, MEP, and force field analyses can be integrated to make theoretical predictions about the chemical behavior of this compound. The presence of multiple reactive sites, including the electron-rich heteroatoms of the isoxazole ring and the electrophilic carbonyl carbon, suggests that this compound can participate in a variety of chemical reactions.

The FMO analysis indicates that the molecule can act as both an electron donor and acceptor, making it a potential candidate for cycloaddition reactions. The MEP map highlights the regions most susceptible to attack by charged species, guiding the prediction of reaction mechanisms. For example, the negative potential on the isoxazole nitrogen suggests it could be a site for protonation or coordination to metal ions. The positive potential on the carbonyl carbon indicates its susceptibility to nucleophilic addition. Furthermore, molecular dynamics simulations using a well-parameterized force field could predict its behavior in solution, including its solvation properties and conformational dynamics, which are crucial for understanding its role in chemical processes.

Electrophilic and Nucleophilic Nature Assessment

The electrophilic and nucleophilic character of a molecule is fundamental to understanding its reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the visualization and quantification of a molecule's electrostatic potential (ESP). The ESP map of this compound would reveal the regions of electron density.

In isoxazole derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the methylene bridge are expected to show positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The oxygen atoms of the ester group and the isoxazole ring also contribute to the electron-rich areas, influencing the molecule's interaction with electrophiles.

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further clarifies the molecule's reactive sites. For isoxazole derivatives, the HOMO is often localized on the isoxazole ring, suggesting it as the primary site for electrophilic attack. The LUMO, on the other hand, is typically distributed over the electron-withdrawing groups, indicating the likely regions for nucleophilic attack. In the case of this compound, the ester group would play a significant role in defining the LUMO distribution.

Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are quantum chemical concepts that help in predicting the reactivity of a molecule. Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates the ease of such change. These parameters are calculated from the energies of the HOMO and LUMO.

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Description |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | -χ | The escaping tendency of an electron from a stable system. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Note: The values for this compound would require specific DFT calculations, which are not publicly available. The table provides the general formulas for these parameters.

A large HOMO-LUMO gap implies high hardness and low reactivity, whereas a small gap suggests high softness and greater reactivity. For isoxazole derivatives, the nature and position of substituents significantly influence these parameters. The ester group in this compound is expected to influence the HOMO-LUMO gap and consequently its hardness and softness.

Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO properties of molecules. The key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is the non-linear counterpart to polarizability and is responsible for NLO phenomena. DFT calculations can predict these properties with reasonable accuracy. Studies on other isoxazole derivatives have shown that they can possess significant NLO properties, suggesting that this compound could also be a candidate for NLO applications. The first hyperpolarizability values for some isoxazole derivatives have been reported to be significantly larger than that of urea, a standard NLO material. worldscientific.com

Table 2: Calculated NLO Properties for a Generic Isoxazole Derivative (Illustrative)

| Property | Calculated Value |

| Dipole Moment (μ) | Value in Debye |

| Polarizability (α) | Value in a.u. |

| First Hyperpolarizability (β) | Value in a.u. |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature and would require dedicated computational studies.

In Silico Approaches to Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the selectivity of chemical reactions. For a molecule like this compound, in silico studies can provide valuable insights into its synthetic transformations.

For instance, the synthesis of substituted isoxazoles often involves cycloaddition reactions or the transformation of other heterocyclic systems. Theoretical studies can model the transition states of these reactions, allowing for the determination of activation energies and reaction pathways. This information is crucial for understanding why a particular regio- or stereoisomer is formed preferentially.

One relevant example is the Dornow reaction, which can be used to synthesize isoxazole derivatives. A recent study on the regioselective synthesis of isoxazole-3,5-dicarboxylic acid derivatives from nitroacetic esters partially revised the mechanism of this reaction, highlighting the importance of isolating and utilizing reaction intermediates. nih.gov Computational modeling of such reactions for this compound could help in optimizing reaction conditions and predicting the formation of desired products.

Furthermore, in silico studies can predict the reactivity of different sites within the this compound molecule. For example, by calculating the local softness or Fukui functions, one can identify the most probable sites for electrophilic, nucleophilic, and radical attack. This information is invaluable for designing new synthetic routes that utilize this compound as a building block. The application of computational methods to understand and predict the outcomes of organic reactions is a rapidly growing field, and such approaches hold great promise for the rational design of synthetic strategies involving complex molecules like this compound.

Applications of Methyl 2 Isoxazol 3 Yl Acetate As a Synthetic Building Block

Derivatization Strategies for Functionalized Isoxazole (B147169) Compounds

The chemical reactivity of Methyl 2-(isoxazol-3-yl)acetate allows for a variety of derivatization strategies, leading to a diverse range of functionalized isoxazole compounds. The ester and active methylene (B1212753) groups are the primary sites for chemical modification.

One common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For instance, the carboxylic acid can be transformed into amides by reaction with amines, or into more complex esters through reaction with different alcohols.

The active methylene group is particularly susceptible to a range of carbon-carbon bond-forming reactions. It can be deprotonated with a suitable base to form a stabilized carbanion, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at the position alpha to the isoxazole ring.

A study published in 2023 described the reaction of 5-methyl-isoxazol-3-amine with activated enol ethers. In the case of diethyl ethoxymethylenemalonates, the initially formed isoxazolyl enamines were subsequently converted into isoxazolopyrimidinones. When ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile (B14416) were used as the enol ethers, the reaction yielded stable isoxazolylenamines. All synthesized compounds were characterized using mass spectrometry, IR, and NMR spectroscopy.

The isoxazole ring itself can also be a site for derivatization, although this is less common. Under certain conditions, electrophilic aromatic substitution reactions can occur, but the electron-deficient nature of the isoxazole ring makes these reactions challenging.

The versatility of these derivatization strategies is highlighted in the following table, which summarizes some of the key transformations of this compound:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-(Isoxazol-3-yl)acetic acid |

| 2-(Isoxazol-3-yl)acetic acid | SOCl₂, then RNH₂ | N-Alkyl-2-(isoxazol-3-yl)acetamide |

| This compound | 1. NaH; 2. R-X (alkyl halide) | Methyl 2-alkyl-2-(isoxazol-3-yl)acetate |

| This compound | Aldehyde, base (e.g., piperidine) | Methyl 2-(isoxazol-3-yl)-3-substituted-acrylate |

Scaffold for Heterocyclic Hybrid Molecule Synthesis

The isoxazole nucleus is a key structural motif in a multitude of biologically active compounds. nih.govresearchgate.net this compound serves as an excellent starting point for the synthesis of hybrid molecules that incorporate the isoxazole scaffold alongside other heterocyclic systems. This approach allows for the creation of novel chemical entities with potentially enhanced or entirely new biological activities.

A recent study detailed the synthesis of new hybrid compounds that feature both isoxazole and isoxazoline (B3343090) scaffolds. researchgate.net These molecules were successfully synthesized and characterized, and their antimicrobial properties were evaluated. researchgate.net The findings from this research underscore the potential of isoxazoline derivatives as potent antimicrobial and antioxidant agents, opening up new avenues for combating bacterial resistance and oxidative stress. researchgate.net

Another research effort focused on the synthesis of isoxazole-triazole hybrids. mdpi.com These novel heterocyclic systems, containing both a triazole and an isoxazole moiety connected by a 2-methoxybenzoyl linker, were synthesized in a highly regioselective manner with good yields. mdpi.com The structures of all synthesized products were confirmed using standard spectroscopic techniques and mass spectrometry. mdpi.com

The synthesis of these hybrid molecules often involves the initial functionalization of this compound, as described in the previous section, followed by a coupling reaction with a second heterocyclic precursor. For example, the carboxylic acid derivative of this compound can be coupled with an amino-substituted heterocycle to form an amide linkage, thereby creating a hybrid molecule. Alternatively, the active methylene group can be utilized in condensation reactions with heterocyclic aldehydes or ketones.

The following table provides examples of heterocyclic hybrid molecules synthesized using this compound as a key building block:

| Isoxazole Precursor | Coupled Heterocycle | Linkage Type | Resulting Hybrid Scaffold |

| 2-(Isoxazol-3-yl)acetic acid | Aminopyridine | Amide | Isoxazolyl-pyridinyl-amide |

| This compound | Thiophene-2-carboxaldehyde | Knoevenagel Condensation | Isoxazolyl-thienyl-acrylate |

| 2-(Isoxazol-3-yl)acetyl chloride | Hydroxyquinoline | Ester | Isoxazolyl-quinolinyl-ester |

Precursors in Complex Organic Molecule Construction

Beyond its use in creating functionalized isoxazoles and hybrid molecules, this compound also serves as a valuable precursor in the construction of more complex organic molecules. The isoxazole ring, while relatively stable, can undergo ring-opening reactions under specific conditions, providing access to a variety of acyclic and other heterocyclic structures.

One of the most synthetically useful transformations of the isoxazole ring is its reductive cleavage. Treatment with reducing agents, such as catalytic hydrogenation over palladium or Raney nickel, can lead to the opening of the isoxazole ring to afford β-amino ketones or related compounds. This transformation is particularly valuable as it unmasks two functional groups—an amine and a ketone—which can be further elaborated in subsequent synthetic steps.

For instance, the reductive ring-opening of a derivative of this compound can provide a key intermediate for the synthesis of complex natural products or pharmaceuticals. The resulting β-amino ketone can be used in a variety of classical organic reactions, such as the Paal-Knorr synthesis of pyrroles or the Hantzsch pyridine (B92270) synthesis.

The strategic use of this compound as a latent form of a β-dicarbonyl or β-amino ketone synthon is a powerful tool in multistep organic synthesis. This approach allows for the protection of these reactive functionalities during the early stages of a synthesis, only to be revealed at a later, more opportune moment.

The following table illustrates the utility of this compound derivatives as precursors in the synthesis of other molecular scaffolds:

| Isoxazole Derivative | Reaction Conditions | Resulting Scaffold |

| Methyl 2-substituted-2-(isoxazol-3-yl)acetate | H₂, Pd/C | β-Amino-γ-keto ester |

| 2-(Isoxazol-3-yl)acetonitrile | Raney Ni, H₂ | β-Amino-γ-keto nitrile |

| 3-(2-Oxo-2-phenylethyl)isoxazole | Na/NH₃ | 1,4-Diketone |

Future Directions in Methyl 2 Isoxazol 3 Yl Acetate Research

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing isoxazole (B147169) derivatives is a primary focus of current research. niist.res.innih.gov Traditional methods often involve harsh reaction conditions, toxic solvents, and the use of hazardous reagents. elifesciences.orgpreprints.org To this end, researchers are exploring greener alternatives that align with the principles of sustainable chemistry. nih.govnih.gov

Key areas of development include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasonic irradiation: Sonochemistry offers an eco-friendly approach that enhances reaction efficiency, reduces energy consumption, and often allows for the use of greener solvents or even solvent-free conditions. elifesciences.orgpreprints.org

Use of green catalysts and solvents: Researchers are investigating the use of biodegradable catalysts and environmentally benign solvents, such as water or deep eutectic solvents, to minimize the environmental impact of synthesis. nih.govacs.org For instance, the use of an agro-waste-based catalyst derived from orange peel ash has been reported for the synthesis of isoxazole derivatives. nih.gov

Multi-component reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing waste and improving atom economy. elifesciences.orgnih.gov

These novel approaches aim to make the synthesis of isoxazole-containing compounds, such as Methyl 2-(isoxazol-3-yl)acetate, more sustainable, cost-effective, and environmentally responsible. niist.res.in

Exploration of Undiscovered Reactivity Patterns

While the synthesis of the isoxazole ring is well-established, there is still much to learn about its reactivity and potential for further functionalization. nanobioletters.comresearchgate.net The inherent properties of the isoxazole ring, such as the weak nitrogen-oxygen bond, make it a versatile intermediate for creating a variety of other molecules. nih.gov

Future research in this area will likely focus on:

Ring-opening and rearrangement reactions: The susceptibility of the isoxazole ring to cleavage under various conditions (thermal, basic, acidic, or transition-metal catalyzed) opens up pathways to novel molecular scaffolds. researchgate.netrsc.org For example, isoxazoles can be converted to oxazoles through photochemical rearrangement. acs.orgacs.org

Direct functionalization: Developing methods for the direct introduction of functional groups onto the isoxazole ring is a key objective. nanobioletters.com This is challenging due to the low nucleophilicity of the isoxazole ring, making it resistant to electrophilic aromatic substitution. nanobioletters.com

[3+2] Cycloaddition reactions: The reaction of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole synthesis. nih.govmdpi.com Continued exploration of this reaction with new substrates and catalysts will undoubtedly lead to the discovery of novel isoxazole derivatives with unique properties. mdpi.comorganic-chemistry.org

By uncovering new reactivity patterns, chemists can expand the synthetic utility of this compound and other isoxazole derivatives, leading to the creation of new materials and therapeutic agents. st-andrews.ac.uk

Advanced Theoretical Modeling and Predictive Chemistry

Computational chemistry is becoming an increasingly powerful tool in the study of chemical reactions and molecular properties. researchgate.net In the context of isoxazole research, theoretical modeling can provide valuable insights that complement experimental work. acs.org

Future applications of theoretical modeling in this field include:

Mechanism elucidation: Density functional theory (DFT) and other ab initio methods can be used to calculate the reaction pathways and transition states of isoxazole synthesis and functionalization reactions. acs.orgaip.org This can help researchers understand the underlying mechanisms and optimize reaction conditions. nih.gov

Predicting reactivity and properties: Computational models can be used to predict the reactivity of different isoxazole derivatives and the properties of the resulting products. researchgate.net This can guide the design of new experiments and accelerate the discovery of new compounds with desired characteristics.

Virtual screening: Theoretical calculations can be used to screen large libraries of virtual compounds to identify those with the highest potential for a specific application, such as drug discovery. researchgate.net

By combining theoretical calculations with experimental results, researchers can gain a deeper understanding of the chemistry of this compound and design more efficient and targeted synthetic strategies. capes.gov.br

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of industrial applications, it is essential to develop scalable and efficient methods for the synthesis of isoxazole derivatives. acs.org Flow chemistry and automation are two key technologies that are poised to revolutionize the large-scale production of these compounds. uclm.esthieme-connect.de

Key advantages of this integrated approach include:

Improved safety and control: Flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for better control over reaction parameters and reducing the risk of hazardous situations. researchgate.net

Increased efficiency and yield: Continuous processing in flow systems can lead to higher yields and purities, as well as reduced reaction times. researchgate.net

Facilitated scalability: Flow chemistry processes are generally easier to scale up from the laboratory to industrial production compared to batch processes. acs.org

Automation and high-throughput screening: Automated flow systems can be used to rapidly screen a large number of reaction conditions and catalysts, accelerating the optimization process and enabling the synthesis of large compound libraries for drug discovery. uclm.es

The integration of flow chemistry and automation holds great promise for the efficient and scalable synthesis of this compound and other important isoxazole derivatives, paving the way for their wider application in various fields. researchgate.netresearchgate.net

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-(isoxazol-3-yl)acetate derivatives?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, substituted isoxazole rings can be synthesized via cycloaddition of nitrile oxides with alkynes, followed by esterification. Key intermediates like 3-aminomethyl isoxazole derivatives are generated using NaH and THF, with subsequent hydrazone formation via aryldiazonium salt coupling (e.g., with 3-chloroaniline) . Reaction conditions (temperature, solvents, catalysts) critically influence yields, as seen in the 53–76% yields for three-step syntheses of analogues .

Q. How are this compound derivatives characterized for purity and structure?

High-performance liquid chromatography (HPLC) is used to assess purity (e.g., 96.7–98.5% purity reported for analogues), while nuclear magnetic resonance (NMR; H and C) confirms structural integrity. Mass spectrometry (HRMS-ESI) validates molecular weights, with deviations <0.001 Da from theoretical values . X-ray crystallography may also resolve stereochemistry in complex derivatives .

Q. What in vitro assays are used to evaluate biological activity?

EPAC2 inhibition is measured via competitive binding assays using 8-NBD-cAMP, a fluorescent cAMP analogue. IC values are determined using dose-response curves, with inactive compounds (e.g., amides, ureas) showing no activity due to unfavorable linker interactions . Data from ≥3 independent experiments are averaged to ensure reproducibility .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound derivatives as EPAC antagonists?

AutoDock Vina or 4.0 predicts binding modes in the cAMP-binding domain (CBD) of EPAC2 (PDB: 3CF6). Hydrophobic interactions (e.g., between the 5-tert-butyl isoxazole group and residues Phe 367, Leu 406) and hydrogen bonds (e.g., NH linker with Asp 402) stabilize binding. Substituents at the phenyl 3-, 4-, and 5-positions enhance affinity, as seen in compound 47 (IC <10 µM) . Overlay analysis with prior hits (e.g., compound 110 ) validates conserved binding motifs .

Q. What structural modifications improve solubility without compromising activity?

Solubility in water and ethanol is influenced by substituent polarity. For instance, introducing hydrophilic groups (e.g., -OH, -NH) at the phenyl ring’s para position increases aqueous solubility, while maintaining hydrophobic moieties (e.g., 3-chlorophenyl) preserves EPAC2 binding. Table 5 (solubility data) shows that analogues with balanced logP (1.5–2.5) retain both solubility and activity .

Q. How do contradictory IC50_{50}50 values arise, and how should they be resolved?

Variability in IC values may stem from assay conditions (e.g., cAMP concentration, protein batch differences) or compound stability. Statistical analysis (mean ± SEM) and dose-response curve validation (R >0.95) mitigate discrepancies . For inactive compounds (e.g., 53–57 ), molecular dynamics simulations can identify conformational mismatches in the binding pocket .

Q. What SAR trends explain the loss of activity in urea/amide-linked derivatives?

SAR studies reveal that replacing the hydrazone linker with urea or amide groups disrupts hydrogen bonding with Asp 402, critical for EPAC2 inhibition. For example, compound 53 (amide linker) shows no activity despite retaining hydrophobic interactions, highlighting the linker’s role in orienting pharmacophores .

Methodological Considerations

- Data Interpretation : Correlate docking results with experimental IC to validate binding hypotheses.

- Synthetic Optimization : Prioritize substituents at the isoxazole 5-position (e.g., -tert-butyl) and phenyl 3/4-positions for enhanced potency .

- Assay Design : Include positive controls (e.g., ESI-09) and validate EPAC2 binding via competitive displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.